molecular formula C26H32N2O4 B2996698 4-benzoyl-1-(2-(diethylamino)ethyl)-3-hydroxy-5-(4-propoxyphenyl)-1H-pyrrol-2(5H)-one CAS No. 615271-02-8

4-benzoyl-1-(2-(diethylamino)ethyl)-3-hydroxy-5-(4-propoxyphenyl)-1H-pyrrol-2(5H)-one

Cat. No. B2996698
CAS RN: 615271-02-8
M. Wt: 436.552
InChI Key: GDVNWEDDUZDHFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-benzoyl-1-(2-(diethylamino)ethyl)-3-hydroxy-5-(4-propoxyphenyl)-1H-pyrrol-2(5H)-one is a useful research compound. Its molecular formula is C26H32N2O4 and its molecular weight is 436.552. The purity is usually 95%.
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Scientific Research Applications

Histone Deacetylase Inhibition

This compound belongs to a class of synthetic histone deacetylase (HDAC) inhibitors. HDACs play a crucial role in regulating gene expression by removing acetyl groups from histone proteins, leading to a condensed, transcriptionally silenced chromatin state. Synthetic HDAC inhibitors like this compound have been explored for their therapeutic potential, particularly in oncology, due to their ability to induce cell cycle arrest, apoptosis, and differentiation in cancer cells. A study highlighted the synthesis and biological evaluation of analogs showing potent HDAC inhibitory activity, offering insights into structure-activity relationships essential for designing more effective anticancer agents (Mai et al., 2004).

Antibacterial Activity

Compounds structurally related to "4-benzoyl-1-(2-(diethylamino)ethyl)-3-hydroxy-5-(4-propoxyphenyl)-1H-pyrrol-2(5H)-one" have been investigated for their antibacterial properties. One such study synthesized analogs to assess their antibacterial efficacy, revealing that certain modifications in the chemical structure could enhance antibacterial activity. This research contributes to the ongoing search for new antibacterial agents in response to the rising challenge of antibiotic resistance (Gein et al., 2015).

Chemical Synthesis and Drug Design

The versatility of the chemical framework of this compound facilitates its use in the synthesis of various novel chemical entities. Its structural flexibility allows for modifications that can lead to the discovery of new molecules with potential therapeutic applications. Advanced synthetic techniques and computational drug design studies based on this compound's structure have led to the development of novel lead compounds with improved biological activities, demonstrating its utility in medicinal chemistry research (Ragno et al., 2004).

properties

IUPAC Name

(4E)-1-[2-(diethylamino)ethyl]-4-[hydroxy(phenyl)methylidene]-5-(4-propoxyphenyl)pyrrolidine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H32N2O4/c1-4-18-32-21-14-12-19(13-15-21)23-22(24(29)20-10-8-7-9-11-20)25(30)26(31)28(23)17-16-27(5-2)6-3/h7-15,23,29H,4-6,16-18H2,1-3H3/b24-22+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZYSHERZLXXOCM-ZNTNEXAZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C2C(=C(C3=CC=CC=C3)O)C(=O)C(=O)N2CCN(CC)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCOC1=CC=C(C=C1)C2/C(=C(/C3=CC=CC=C3)\O)/C(=O)C(=O)N2CCN(CC)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H32N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-benzoyl-1-(2-(diethylamino)ethyl)-3-hydroxy-5-(4-propoxyphenyl)-1H-pyrrol-2(5H)-one

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